molecular formula C13H14F2O3 B1326167 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone CAS No. 884504-24-9

2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Cat. No. B1326167
M. Wt: 256.24 g/mol
InChI Key: DSMIANQLEJVFFK-UHFFFAOYSA-N
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Description

2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is a chemical compound with the molecular formula C13H14F2O3 . It has an average mass of 256.245 Da and a monoisotopic mass of 256.091095 Da . This compound is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone consists of a 1,3-dioxan-2-yl group attached to a propiophenone moiety, which is further substituted with two fluorine atoms .


Physical And Chemical Properties Analysis

The boiling point of 2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is predicted to be 340.6±17.0 °C . The density is predicted to be 1.090±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study by Joshi, Sharma, and Sinha (2005) demonstrates the semisynthesis of natural methoxylated propiophenones, including the use of 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone in microwave- and ultrasound-assisted reactions (Joshi, Sharma, & Sinha, 2005).
  • Reaction Mechanisms and Catalysis :

    • Griffith et al. (2006) explored the unique reactivity of difluorinated alkenoates, which can react rapidly with furans in the presence of a tin(IV) catalyst. This highlights the distinct chemical behavior of compounds like 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (Griffith et al., 2006).
  • Organic Synthesis and Functionalization :

    • Thomoson and Dolbier (2013) discussed using fluoroform as a source of difluorocarbene in synthesizing difluoromethoxy- and difluorothiomethoxyarenes, indicating potential routes for synthesizing or modifying compounds like 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (Thomoson & Dolbier, 2013).
  • Protecting and Activating Groups in Amine Synthesis :

    • Sakamoto et al. (2006) explored the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride as a sulfonating agent for amines, which could be relevant in the context of synthesizing or modifying similar compounds (Sakamoto et al., 2006).
  • Applications in Materials Science :

    • Krebs and Jensen (2003) presented the synthesis of versatile fluorine compounds for conducting polymer research, which could be applicable to the study or modification of 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (Krebs & Jensen, 2003).

properties

IUPAC Name

1-(2,3-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-10-4-1-3-9(13(10)15)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMIANQLEJVFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645956
Record name 1-(2,3-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

CAS RN

884504-24-9
Record name 1-(2,3-Difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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